Etavopivat

Description

This compound is an orally available, small-molecule allosteric activator of the selective red blood cell (RBC) isoform of pyruvate kinase (PK-R), with potential to improve symptoms in sickly cell disease (SCD) patients. Upon oral administration, this compound allosterically binds to and activates PK-R, thereby enhancing the glycolytic pathway activity in RBCs. This improves adenosine triphosphate (ATP) levels and reduces 2,3-diphosphoglycerate (2,3-DPG) levels in RBCs. This results in increased oxygen affinity, improved RBC deformability, decreased sickle RBC hemolysis, increased hemoglobin (Hb) levels and improved RBC membrane function. Mutations in PK-R cause deficiency in PK-R which prevents adequate RBC glycolysis, leading to a buildup of the upstream glycolytic intermediate 2,3-DPG and deficiency in the PK-R product ATP.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Properties

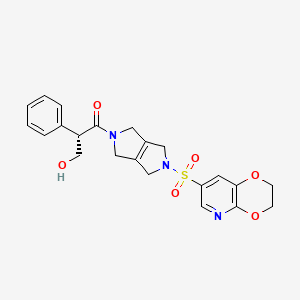

IUPAC Name |

(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-3-hydroxy-2-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O6S/c26-14-19(15-4-2-1-3-5-15)22(27)24-10-16-12-25(13-17(16)11-24)32(28,29)18-8-20-21(23-9-18)31-7-6-30-20/h1-5,8-9,19,26H,6-7,10-14H2/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFFYEPYCVDOGE-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=N2)S(=O)(=O)N3CC4=C(C3)CN(C4)C(=O)C(CO)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C(O1)C=C(C=N2)S(=O)(=O)N3CC4=C(C3)CN(C4)C(=O)[C@H](CO)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2245053-57-8 | |

| Record name | Etavopivat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2245053578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETAVOPIVAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4E0A9M44Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etavopivat in Sickle Cell Disease: A Technical Deep Dive into its Mechanism of Action

For Immediate Release

Watertown, MA – Etavopivat (formerly FT-4202), an investigational, first-in-class, oral, once-daily selective pyruvate (B1213749) kinase-R (PKR) activator, is emerging as a promising disease-modifying therapy for individuals with sickle cell disease (SCD). Developed by Forma Therapeutics, now part of Novo Nordisk, this small molecule targets the underlying pathophysiology of SCD by improving red blood cell (RBC) health. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by preclinical and clinical data, for researchers, scientists, and drug development professionals.[1][2]

Core Mechanism of Action: Allosteric Activation of Pyruvate Kinase-R (PKR)

This compound's primary therapeutic target is the red blood cell isoform of pyruvate kinase (PKR), a crucial enzyme in the glycolytic pathway.[3] In sickle cell disease, chronic anemia and hypoxia lead to a compensatory increase in 2,3-diphosphoglycerate (2,3-DPG), a molecule that decreases the oxygen affinity of hemoglobin. While this facilitates oxygen release to tissues, it is detrimental in SCD as deoxygenated sickle hemoglobin (HbS) is prone to polymerization, leading to RBC sickling, hemolysis, and vaso-occlusive crises (VOCs).[1][4][5]

This compound is an allosteric activator, binding to a site on the PKR enzyme distinct from the active site. This binding induces a conformational change that enhances the enzyme's activity.[3] This activation of PKR initiates a cascade of beneficial downstream effects, fundamentally addressing the metabolic abnormalities in sickle RBCs.[3][6]

The two primary consequences of PKR activation by this compound are:

-

Decreased 2,3-Diphosphoglycerate (2,3-DPG): Increased PKR activity stimulates glycolysis, leading to a reduction in the concentration of upstream metabolites, including 2,3-DPG.[3][6] Lower levels of 2,3-DPG increase the oxygen affinity of HbS, stabilizing its oxygenated form and thereby reducing the likelihood of HbS polymerization and subsequent RBC sickling.[1][3][6]

-

Increased Adenosine Triphosphate (ATP): As the final rate-limiting step in glycolysis, the activation of PKR directly boosts the production of ATP.[3][4] ATP is the primary energy source for RBCs, essential for maintaining membrane integrity, flexibility, and ion pump function.[3] Increased ATP levels in this compound-treated sickle RBCs are believed to improve overall cell health, deformability, and survival, contributing to a reduction in hemolysis.[3][6][7]

Quantitative Data from Clinical and Preclinical Studies

Clinical trials have demonstrated this compound's ability to modulate the underlying pathophysiology of SCD, leading to improvements in hematologic parameters and markers of hemolysis.

Table 1: Pharmacodynamic Effects of this compound (Phase 1 Data)

| Parameter | Treatment Group | Baseline (Mean ± SD) | Change from Baseline (Mean ± SD) |

| 2,3-DPG | This compound (400 mg daily for 12 weeks) | Data not available | Sustained decrease of approximately 30%[8] |

| ATP | This compound (400 mg daily for 12 weeks) | Data not available | Nearly doubled from baseline[1][8] |

| Hemoglobin (Hb) | This compound (400 mg daily for 12 weeks) | 8.4 g/dL (1.16)[5] | Mean maximal increase of 1.6 g/dL (range: 0.8-2.8)[4][8] |

| Oxygen Affinity (P50) | This compound (400 mg daily for 12 weeks) | Data not available | Significantly reduced (P=0.0007)[4][8] |

| Point of Sickling | This compound (400 mg daily for 12 weeks) | Data not available | Shifted to a lower oxygen tension (P=0.0034)[4][8] |

Table 2: Key Efficacy Endpoints from the HIBISCUS Phase 2 Trial (52 Weeks)

| Endpoint | This compound 200 mg | This compound 400 mg | Placebo |

| Annualized VOC Rate | 1.07 | 1.06 | 1.97 |

| VOC Rate Reduction vs. Placebo | 45.7% | 46.2% | N/A |

| Median Time to First VOC (weeks) | 33.6 | 33.6 | 16.9 |

| Hemoglobin Response at Week 24 (>1 g/dL increase) | 38% | 25% | 11% |

Data from the intent-to-treat (ITT) population.

Experimental Protocols

The clinical development of this compound has relied on several key assays to evaluate its pharmacodynamic effects and impact on RBC health.

Measurement of ATP and 2,3-DPG

Concentrations of ATP and 2,3-DPG in whole blood were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity and specificity for the accurate measurement of these intracellular metabolites.

Hemoglobin-Oxygen Affinity (P50)

The oxygen tension at which hemoglobin is 50% saturated (P50) is a key measure of hemoglobin-oxygen affinity. This is determined by generating an oxygen-hemoglobin dissociation curve.

Methodology Overview:

-

Sample Preparation: Whole blood is collected in heparinized tubes.

-

Instrumentation: A Hemox Analyzer or similar instrument is used.

-

Procedure: The blood sample is first fully oxygenated with compressed air and then deoxygenated with compressed nitrogen. The instrument continuously measures the partial pressure of oxygen (pO2) and the oxygen saturation of hemoglobin via spectrophotometry.

-

Data Analysis: The resulting data are plotted as an oxygen-hemoglobin dissociation curve, from which the P50 value is calculated. A lower P50 indicates higher oxygen affinity.[9]

Red Blood Cell Deformability and Point of Sickling (Oxygen Gradient Ektacytometry)

Oxygen gradient ektacytometry (e.g., using a LORRCA® MaxSis) is a specialized technique used to measure RBC deformability under varying oxygen tensions, which is particularly relevant for SCD. This method determines the point of sickling (PoS), the specific oxygen tension at which sickling begins.[10][11][12][13]

Methodology Overview:

-

Sample Preparation: A dilute suspension of RBCs in a viscous medium (e.g., polyvinylpyrrolidone) is prepared.

-

Instrumentation: The sample is placed in a laser ektacytometer, which measures the diffraction pattern of the RBCs as they are subjected to shear stress. The elongation index (EI), a measure of deformability, is calculated from this pattern.

-

Procedure: The RBC suspension is subjected to a controlled deoxygenation cycle using nitrogen gas, followed by reoxygenation.[10] Throughout this process, the EI is continuously measured at a constant shear stress.

-

Data Analysis: The EI is plotted against the oxygen tension. The PoS is defined as the pO2 at which the EI decreases by a certain percentage (e.g., 5%) from its maximum value.[11][13] A shift of the PoS to a lower oxygen tension indicates that the RBCs are more resistant to sickling.[4]

Conclusion

This compound represents a targeted therapeutic strategy for sickle cell disease that addresses the fundamental metabolic dysregulation in affected red blood cells. By allosterically activating pyruvate kinase-R, this compound concurrently decreases 2,3-DPG levels and increases ATP production.[3] This dual mechanism of action leads to increased hemoglobin S oxygen affinity, reduced sickling, improved red blood cell health, and decreased hemolysis.[3][6][7] The quantitative data from clinical trials to date are promising, demonstrating improvements in key hematological and clinical parameters.[14] Further investigation in ongoing late-stage clinical trials will continue to delineate the full clinical potential of this compound as a transformative therapy for patients with sickle cell disease.

References

- 1. sicklecellanemianews.com [sicklecellanemianews.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. benchchem.com [benchchem.com]

- 4. Multicenter, phase 1 study of this compound (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Doubling down on PK activation for sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Original Article [sciencehub.novonordisk.com]

- 8. benchchem.com [benchchem.com]

- 9. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Automated Oxygen Gradient Ektacytometry: A Novel Biomarker in Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Automated Oxygen Gradient Ektacytometry: A Novel Biomarker in Sickle Cell Anemia [frontiersin.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Characterization of Sickling During Controlled Automated Deoxygenation with Oxygen Gradient Ektacytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Improves Anemia and Hemolysis in Sickle Cell Disease | Cancer Nursing Today [cancernursingtoday.com]

The Discovery and Mechanism of Etavopivat (FT-4202): A Pyruvate Kinase-R Activator for Sickle Cell Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Etavopivat (formerly FT-4202) is an investigational, first-in-class, oral, small-molecule allosteric activator of pyruvate (B1213749) kinase-R (PKR).[1][2] Developed by Forma Therapeutics (now part of Novo Nordisk), it is engineered as a disease-modifying therapy for sickle cell disease (SCD).[1] The discovery of this compound stems from the understanding that targeting the underlying pathophysiology of red blood cell (RBC) sickling through metabolic modulation can offer a novel therapeutic approach.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound.

Core Mechanism of Action: A Dual Impact on Red Blood Cell Health

Sickle cell disease is characterized by a mutation in the beta-globin gene, leading to the production of abnormal hemoglobin (HbS). Upon deoxygenation, HbS polymerizes, causing RBCs to become rigid and assume a characteristic sickle shape.[4] This sickling process is exacerbated by two key factors within the RBCs of individuals with SCD: elevated levels of 2,3-diphosphoglycerate (2,3-DPG), which decreases the oxygen affinity of hemoglobin, and reduced levels of adenosine (B11128) triphosphate (ATP), which is crucial for maintaining RBC membrane integrity and function.[3][5]

This compound directly targets the terminal, rate-limiting enzyme in glycolysis, pyruvate kinase-R (PKR), to counteract these metabolic abnormalities.[3][5] By allosterically activating PKR, this compound enhances the conversion of phosphoenolpyruvate (B93156) to pyruvate, leading to a dual therapeutic effect:

-

Increased ATP Production: The activation of PKR boosts the glycolytic pathway, resulting in a significant increase in ATP levels.[6] This vital energy currency helps maintain RBC membrane deformability and overall cell health, potentially increasing their lifespan.[7]

-

Decreased 2,3-DPG Levels: Enhanced glycolysis leads to a reduction in the upstream metabolite 2,3-DPG.[8] Lower levels of 2,3-DPG increase the oxygen affinity of hemoglobin, meaning it holds onto oxygen more tightly.[9][10] This increased oxygen affinity reduces the likelihood of HbS polymerization and subsequent RBC sickling.[3][4]

This multimodal approach of simultaneously increasing ATP and decreasing 2,3-DPG levels is anticipated to not only reduce RBC sickling but also improve anemia and decrease the frequency of painful vaso-occlusive crises (VOCs), the clinical hallmark of SCD.[9] Preclinical studies have shown that this compound does not interfere with steroid hormone regulation, a crucial aspect for potential use in pediatric patients.[9]

Signaling Pathway and Downstream Effects of this compound

The mechanism of action of this compound can be visualized as a cascade of events initiated by the activation of PKR, leading to significant improvements in RBC health and function.

Caption: Mechanism of action of this compound (FT-4202) in red blood cells.

Quantitative Data from Clinical and Preclinical Studies

The efficacy and pharmacodynamic effects of this compound have been evaluated in preclinical models, healthy volunteers, and patients with sickle cell disease. The following tables summarize the key quantitative findings from these studies.

Table 1: Pharmacodynamic Effects of this compound in Patients with Sickle Cell Disease

| Parameter | Dose and Duration | Result | Citation |

| Hemoglobin (Hb) Increase | 300 mg daily for 14 days | > 1 g/dL increase in 6 of 7 patients | |

| 300 mg and 600 mg daily for 14 days | > 1 g/dL increase in 10 of 14 patients | ||

| 400 mg daily for up to 12 weeks | Mean maximal increase of 1.6 g/dL (range 0.8-2.8) | [3][5] | |

| 400 mg daily for at least 2 weeks | > 1 g/dL increase in 7 of 8 patients | [11] | |

| ATP Levels | Single dose | Increased | [4] |

| Up to 12 weeks | Nearly doubled | [1] | |

| 2,3-DPG Levels | Single dose | Decreased by 26% after 24 hours | [4] |

| Up to 12 weeks | Reduced by about 30% | [1] | |

| Oxygen Affinity (P50) | Single dose | Decreased (increased affinity) | [4] |

| Point of Sickling (PoS) | Single dose | Decreased | [4] |

| Markers of Hemolysis (Reticulocytes, Bilirubin, LDH) | 14 days and 12 weeks | Reduced | [3] |

Table 2: Pharmacodynamic Effects of this compound in Healthy Volunteers

| Parameter | Dose and Duration | Result | Citation |

| ATP Levels | Multiple ascending doses (up to 600 mg daily for 14 days) | Increased, with maximal response at doses >150 mg once daily | [8] |

| 2,3-DPG Levels | Multiple ascending doses (up to 600 mg daily for 14 days) | Decreased, with maximal response at doses >400 mg once daily | [8] |

| Pharmacodynamic Response Duration | Multiple ascending doses | Effects continued for 48 to 72 hours after the last dose | [2][12] |

Table 3: Preclinical Efficacy of this compound in a Sickle Cell Disease Mouse Model

| Parameter | Treatment | Result | Citation |

| 2,3-DPG Levels | 7-day oral administration | Reduced | [10] |

| Hemoglobin-Oxygen Affinity | 7-day oral administration | Increased | [10] |

| RBC Sickling | 7-day oral administration | Reduced | [10] |

| RBC Survival | 2-week oral administration | Increased by nearly 30% | [13] |

| Hemoglobin Levels | 2-week oral administration | Increased by 1.7 g/dL | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the evaluation of this compound.

Measurement of ATP and 2,3-DPG in Whole Blood

-

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5]

-

Protocol Outline:

-

Sample Collection: Whole blood samples are collected from subjects at specified time points.

-

Sample Preparation: A precise volume of whole blood is mixed with a lysis buffer to release intracellular metabolites. Proteins are then precipitated using a suitable agent (e.g., perchloric acid or acetonitrile) and removed by centrifugation.

-

LC Separation: The supernatant containing the metabolites is injected into a liquid chromatography system. The analytes (ATP and 2,3-DPG) are separated on a chromatographic column based on their physicochemical properties.

-

MS/MS Detection: The separated metabolites are introduced into a tandem mass spectrometer. The molecules are ionized, and specific precursor ions for ATP and 2,3-DPG are selected. These ions are then fragmented, and specific product ions are detected and quantified.

-

Quantification: The concentrations of ATP and 2,3-DPG are determined by comparing the signal intensities of the samples to those of a standard curve prepared with known concentrations of the analytes.

-

Assessment of RBC Deformability and Point of Sickling

-

Methodology: Oxygen-gradient ektacytometry (e.g., using a LORRCA® instrument).[14]

-

Protocol Outline:

-

Sample Preparation: A suspension of RBCs in a viscous buffer is prepared.

-

Ektacytometry Measurement: The RBC suspension is subjected to a defined shear stress in the ektacytometer. A laser beam is passed through the sample, and the diffraction pattern produced by the deformed cells is analyzed to determine the deformability index.

-

Oxygen Gradient: To determine the point of sickling, the oxygen tension in the sample chamber is gradually reduced. The deformability index is continuously measured as a function of oxygen partial pressure.

-

Data Analysis: The point of sickling is identified as the oxygen tension at which there is a sharp decrease in the RBC deformability index, indicating the onset of HbS polymerization and cell sickling.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of a PKR activator like this compound on red blood cell health.

Caption: A generalized workflow for in vitro evaluation of this compound.

Conclusion

The discovery of this compound (FT-4202) represents a significant advancement in the development of targeted therapies for sickle cell disease. By activating PKR, this compound addresses the core metabolic dysregulation in sickle RBCs, leading to increased ATP, decreased 2,3-DPG, and consequently, reduced HbS polymerization and sickling. The robust preclinical and clinical data gathered to date demonstrate proof of mechanism and concept, supporting its potential as a disease-modifying agent. Ongoing and future clinical trials will be crucial in further defining the long-term safety and efficacy of this compound in improving the lives of individuals with sickle cell disease.

References

- 1. sicklecellanemianews.com [sicklecellanemianews.com]

- 2. Original Article [sciencehub.novonordisk.com]

- 3. Multicenter, phase 1 study of this compound (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paper: FT-4202, an Allosteric Activator of Pyruvate Kinase-R, Demonstrates Proof of Mechanism and Proof of Concept after a Single Dose and after Multiple Daily Doses in a Phase 1 Study of Patients with Sickle Cell Disease [ash.confex.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Forma Therapeutics Presents Safety, Pharmacokinetic and Pharmacodynamic Data from Phase 1 Clinical Trial for Investigational Agent FT-4202 in Patients with Sickle Cell Disease - BioSpace [biospace.com]

- 7. ashpublications.org [ashpublications.org]

- 8. sicklecellanemianews.com [sicklecellanemianews.com]

- 9. FT-4202 Granted FDA Fast Track, Rare Pediatric Disease Designations for SCD – TIF [thalassaemia.org.cy]

- 10. FT-4202, a selective pyruvate kinase R activator for sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Forma Therapeutics Presents New Phase 1 Data on this compound (formerly referred to as FT-4202) at 26th European Hematology Association Congress - BioSpace [biospace.com]

- 12. Safety, Pharmacokinetics, and Pharmacodynamics of this compound (FT-4202), an Allosteric Activator of Pyruvate Kinase-R, in Healthy Adults: A Randomized, Placebo-Controlled, Double-Blind, First-in-Human Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FT-4202, an oral PKR activator, has potent antisickling effects and improves RBC survival and Hb levels in SCA mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Scholars@Duke publication: Activation of Pyruvate Kinase-R with this compound (FT-4202) Is Well Tolerated, Improves Anemia, and Decreases Intravascular Hemolysis in Patients with Sickle Cell Disease Treated for up to 12 Weeks [scholars.duke.edu]

Preclinical Advancements of Etavopivat: A Technical Overview of Nonhuman Primate Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etavopivat (formerly FT-4202) is an investigational, orally administered, small-molecule allosteric activator of pyruvate (B1213749) kinase-R (PKR).[1][2] By targeting the terminal, rate-limiting step of glycolysis in red blood cells (RBCs), this compound offers a novel therapeutic approach for sickle cell disease (SCD). Its mechanism of action involves the modulation of key metabolic pathways within erythrocytes to improve their function and survival. Preclinical studies in nonhuman primates have been instrumental in elucidating the pharmacodynamic effects of this compound, providing a translational bridge to clinical development. This technical guide synthesizes the available preclinical data from nonhuman primate studies, detailing the pharmacodynamic outcomes, outlining experimental methodologies, and visualizing the underlying biological and procedural frameworks.

Introduction: Mechanism of Action

This compound is a selective activator of the red blood cell isoform of pyruvate kinase (PKR).[1] PKR catalyzes the conversion of phosphoenolpyruvate (B93156) to pyruvate, a critical step in glycolysis that generates adenosine (B11128) triphosphate (ATP). In patients with SCD, dysfunctional hemoglobin (HbS) polymerization leads to RBC sickling, hemolysis, and vaso-occlusive crises. This compound's activation of PKR has a dual effect on RBC metabolism:

-

Increased ATP Production: Enhanced PKR activity leads to a significant increase in ATP levels.[3][4] ATP is crucial for maintaining RBC membrane integrity, flexibility, and ion pump function, thereby improving overall RBC health and reducing hemolysis.

-

Decreased 2,3-Diphosphoglycerate (2,3-DPG) Levels: The activation of PKR shunts the glycolytic pathway towards ATP production, resulting in a decrease in the concentration of the upstream metabolite 2,3-DPG.[3][4] 2,3-DPG is a negative allosteric modulator of hemoglobin-oxygen affinity. By reducing 2,3-DPG levels, this compound increases hemoglobin's affinity for oxygen, which in turn inhibits the polymerization of deoxygenated HbS and subsequent RBC sickling.

These coordinated metabolic changes are anticipated to ameliorate the hallmark pathologies of SCD, leading to improved anemia and a reduction in vaso-occlusive events.

Pharmacodynamic Effects in Nonhuman Primates

While comprehensive pharmacokinetic data from nonhuman primate studies are not extensively detailed in publicly available literature, key pharmacodynamic findings have been reported, demonstrating proof of mechanism. The following table summarizes the observed effects of this compound in nonhuman primates.

| Parameter | Dosing Regimen | Result | Reference |

| Adenosine Triphosphate (ATP) | Daily dosing for 5 consecutive days | 38% increase from baseline | [3][4] |

| 2,3-Diphosphoglycerate (2,3-DPG) | Single dose | Decrease observed | [3][4] |

Note: Specific dosages administered in these nonhuman primate studies are not publicly available.

Experimental Protocols

The following section outlines the probable methodologies employed in the preclinical evaluation of this compound in nonhuman primates, based on standard practices in pharmacology and toxicology research.

Animal Model

-

Species: Cynomolgus monkeys (Macaca fascicularis) are a commonly used nonhuman primate model in preclinical drug development due to their physiological similarity to humans.

-

Housing and Acclimatization: Animals would be housed in facilities compliant with the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC) guidelines, with appropriate environmental enrichment. A suitable acclimatization period would precede the study to minimize stress-related variables.

Dosing and Sample Collection

-

Administration: this compound would be administered orally, likely as a suspension or in a capsule, consistent with its intended clinical route.

-

Blood Sampling: Blood samples would be collected at predetermined time points post-dose to evaluate pharmacodynamic markers. For a single-dose study, this might include pre-dose, and at 1, 2, 4, 8, 24, 48, and 72 hours post-dose. For a multiple-dose study, trough samples might be collected before each dose, with a full profile collected after the final dose.

Bioanalytical Methods

-

ATP Measurement: Intracellular RBC ATP levels would be quantified using a validated luminescence-based assay. This typically involves cell lysis to release ATP, followed by the addition of a luciferin/luciferase reagent, with the resulting light emission being proportional to the ATP concentration.

-

2,3-DPG Measurement: RBC 2,3-DPG concentrations would be determined using an enzymatic assay. This method involves the enzymatic conversion of 2,3-DPG and the spectrophotometric measurement of the change in NADH concentration.

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in red blood cells.

Experimental Workflow for a Nonhuman Primate Study

Caption: A generalized experimental workflow for a nonhuman primate study of this compound.

Conclusion

The preclinical evaluation of this compound in nonhuman primates has provided crucial evidence of its intended pharmacodynamic effects. The observed increase in ATP and decrease in 2,3-DPG in this translational species strongly support the mechanism of action and the therapeutic potential of PKR activation for the treatment of sickle cell disease. While more detailed pharmacokinetic and safety data from these studies would further enrich the public understanding of this compound's preclinical profile, the available information underscores a promising advancement in the development of disease-modifying therapies for SCD. These nonhuman primate studies have been fundamental in guiding the design and dose selection for human clinical trials, highlighting the critical role of such models in modern drug development.

References

- 1. Safety, Pharmacokinetics, and Pharmacodynamics of this compound (FT‐4202), an Allosteric Activator of Pyruvate Kinase‐R, in Healthy Adults: A Randomized, Placebo‐Controlled, Double‐Blind, First‐in‐Human Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound, a Pyruvate Kinase Activator in Red Blood Cells, for the Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Etavopivat's Impact on Red Blood Cell Metabolism and Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etavopivat (formerly FT-4202) is an investigational, orally administered, small-molecule allosteric activator of pyruvate (B1213749) kinase-R (PKR), a critical enzyme in red blood cell (RBC) glycolysis.[1][2] By enhancing PKR activity, this compound directly addresses the metabolic dysregulation inherent in certain hemoglobinopathies, particularly sickle cell disease (SCD).[3] This guide provides a comprehensive technical overview of this compound's mechanism of action, its quantifiable effects on RBC metabolism, and detailed experimental protocols for assessing its pharmacodynamic effects.

The primary mechanism of this compound involves the activation of PKR, the enzyme responsible for the final, rate-limiting step in glycolysis.[1] This activation leads to a cascade of downstream effects, most notably a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels and an increase in adenosine (B11128) triphosphate (ATP) concentrations within erythrocytes.[1][4][5] The reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, thereby reducing the polymerization of sickle hemoglobin (HbS) and subsequent RBC sickling.[4][5] Concurrently, the elevation of ATP levels improves RBC membrane integrity, deformability, and overall cell health, leading to decreased hemolysis.[4][6] Clinical and preclinical data have demonstrated that these metabolic shifts translate into significant improvements in hematological and hemolytic parameters.[6][7]

Core Mechanism of Action: Pyruvate Kinase-R Activation

This compound is a selective, allosteric activator of the red blood cell isoform of pyruvate kinase (PKR).[1][2] PKR catalyzes the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, a reaction that is coupled with the production of ATP.[3] In healthy red blood cells, this process is essential for maintaining cellular energy homeostasis.

In pathological states such as sickle cell disease, chronic hypoxia and anemia lead to a compensatory increase in 2,3-DPG.[1] While this adaptation facilitates oxygen release to tissues, it is detrimental in SCD as it promotes the deoxygenation of HbS, triggering its polymerization and the characteristic sickling of red blood cells.[1]

This compound binds to a site on the PKR enzyme distinct from the active site, inducing a conformational change that enhances its catalytic activity.[1] This leads to an increased rate of glycolysis, which has two major beneficial consequences in the context of hemoglobinopathies.[3]

Signaling Pathway of this compound in Red Blood Cells

The activation of PKR by this compound initiates a signaling cascade that results in significant physiological improvements in red blood cells.

Caption: Signaling pathway of this compound in red blood cells.

Quantitative Data on Pharmacodynamic Effects

Multiple studies have provided quantitative evidence of the pharmacodynamic effects of this compound in both healthy volunteers and patients with sickle cell disease.

Table 1: Effect of this compound on Red Blood Cell Metabolites

| Parameter | Subject Population | Treatment Details | Change from Baseline | Reference |

| 2,3-DPG | Healthy Volunteers | 14 days, doses from 100 mg twice daily to 400 mg once daily | Nearly 60% reduction | [8] |

| Non-Human Primates | Single dose | Decrease observed | [4][9] | |

| Healthy Subjects | Single dose | Decrease observed | [4][9] | |

| Sickle Cell Disease Patients | Up to 12 weeks | ~30% reduction | [8] | |

| ATP | Healthy Volunteers | 14 days of repeated dosing | Increase observed, maximal between days 8 and 14 | [2] |

| Non-Human Primates | 5 consecutive daily doses | 38% increase | [4][9] | |

| Sickle Cell Disease Patients | Up to 12 weeks | Nearly doubled | [8] |

Table 2: Clinical and Hematological Improvements with this compound in Sickle Cell Disease

| Parameter | Treatment Details | Outcome | Reference |

| Hemoglobin (Hb) | 400 mg once daily for up to 12 weeks | 73.3% of patients had an increase of >1 g/dL | [6] |

| 300 mg then 600 mg once daily for two weeks | 73% achieved a Hb increase of ≥1 g/dL (p < 0.004) | [7] | |

| 400 mg once daily for 12 weeks (open-label) | 83% of patients who completed 12 weeks had a Hb increase of ≥ 1 g/dL | [7] | |

| Hemolysis Markers | 400 mg once daily for up to 12 weeks | Significant decreases in absolute reticulocyte count, indirect bilirubin, and lactate (B86563) dehydrogenase | [6] |

| RBC Membrane Health | Two weeks of treatment | Increased superoxide (B77818) dismutase (p<0.05) and glutathione (B108866) reductase (p<0.001) activity; repaired membrane damage (measured by phosphatidylserine, p<0.01) | [6] |

| Vaso-occlusive Crises (VOCs) | 200 mg and 400 mg once daily for 52 weeks | Annualized VOC rates of 1.07 and 1.06, respectively, compared to 1.97 for placebo | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on red blood cell metabolism and function.

Measurement of ATP Levels in Red Blood Cells

A widely used and highly sensitive method for ATP quantification is the bioluminescent luciferase-based assay.[8]

-

Principle: The enzyme firefly luciferase catalyzes the oxidation of D-luciferin in the presence of ATP, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.[8]

-

Protocol:

-

RBC Isolation:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge at 200 x g for 3 minutes to separate plasma, buffy coat, and red blood cells.

-

Aspirate and discard the plasma and buffy coat.

-

Wash the packed RBCs twice with a buffer such as phosphate-buffered saline (PBS) containing 10 mM glucose and 1 mg/ml bovine serum albumin (BSA).[8]

-

-

Sample Preparation:

-

Resuspend the washed RBCs in the same buffer and count the cells.

-

Dilute the RBC suspension to a known concentration (e.g., 3 x 10^6 cells per 50 µL).[8]

-

-

ATP Measurement:

-

Add the RBC suspension to an opaque-walled 96-well plate.

-

Add an ATP assay reagent containing luciferase and D-luciferin to each well. This reagent also lyses the cells to release intracellular ATP.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of ATP.

-

Calculate the ATP concentration in the samples based on the standard curve.

-

-

Caption: Experimental workflow for ATP measurement in red blood cells.

Quantification of 2,3-Diphosphoglycerate (2,3-DPG) in Erythrocytes

Enzymatic spectrophotometric assays are a common method for 2,3-DPG quantification.[5]

-

Principle: 2,3-DPG is hydrolyzed to 3-phosphoglycerate (B1209933) (3-PG). A series of subsequent enzymatic reactions are coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the amount of 2,3-DPG.[5]

-

Protocol:

-

Sample Preparation:

-

Enzymatic Assay:

-

Prepare a reaction mixture containing all necessary enzymes and substrates except the one that initiates the 2,3-DPG conversion (phosphoglycerate mutase).

-

Add the sample supernatant to a cuvette with the reaction mixture.

-

Measure the initial absorbance (A1) at 340 nm.

-

Start the reaction by adding the initiating enzyme (phosphoglycerate mutase).

-

Incubate for a defined period (e.g., 25 minutes) at room temperature.

-

Measure the final absorbance (A2).

-

-

Data Analysis:

-

Calculate the change in absorbance (ΔA = A1 - A2).

-

Determine the 2,3-DPG concentration using the molar extinction coefficient of NADH.

-

-

Assessment of Red Blood Cell Deformability

Ektacytometry is a standard technique for measuring RBC deformability.[7]

-

Principle: A laser diffraction viscometer measures the elongation of RBCs subjected to shear stress. The deformability is quantified as an elongation index (EI).[7] Osmotic gradient ektacytometry assesses deformability across a range of osmotic conditions.[6]

-

Protocol (Osmotic Gradient Ektacytometry):

-

Sample Preparation: A small sample of whole blood is diluted in a viscous polymer solution (e.g., polyvinylpyrrolidone).

-

Measurement:

-

The RBC suspension is introduced into the ektacytometer.

-

The cells are subjected to a constant shear stress while the osmolality of the suspending medium is gradually changed.

-

A laser beam is passed through the suspension, and the diffraction pattern produced by the elongated cells is captured by a camera.

-

-

Data Analysis:

-

The elongation index (EI) is calculated from the geometry of the diffraction pattern at each osmolality.

-

A characteristic curve of EI versus osmolality is generated, from which key parameters can be derived, including the maximal deformability (EImax).[6]

-

-

In Vitro Red Blood Cell Sickling Assay

-

Principle: RBCs from patients with SCD are subjected to hypoxic conditions to induce sickling. The percentage of sickled cells is then quantified, often with and without the presence of an anti-sickling agent.[12][13]

-

Protocol:

-

Sample Preparation:

-

Obtain whole blood from SCD patients.

-

Dilute the blood in a suitable buffer.[12]

-

Aliquot the diluted blood into a multi-well plate.

-

-

Induction of Sickling:

-

Incubate the plate in a hypoxic chamber (e.g., 4% oxygen) at 37°C for a specified time (e.g., 1 hour) to induce sickling.[12]

-

-

Cell Fixation and Imaging:

-

Data Analysis:

-

Use image analysis software to classify and quantify the percentage of normal, sickled, and other cell morphologies.[13]

-

-

Caption: Experimental workflow for an in vitro red blood cell sickling assay.

Conclusion

This compound represents a targeted therapeutic approach for sickle cell disease and other hemoglobinopathies by directly addressing the underlying metabolic defects in red blood cells.[1] Its mechanism as a PKR activator leads to a dual benefit of decreasing 2,3-DPG and increasing ATP.[4][5] This multifaceted action results in increased hemoglobin S oxygen affinity, reduced sickling, improved red blood cell health, and decreased hemolysis.[1] The quantitative data from preclinical and clinical studies are promising, demonstrating significant improvements in key hematological and clinical parameters. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of this compound and other PKR activators.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Automated ektacytometry: a new method of measuring red cell deformability and red cell indices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Measuring Deformability and Red Cell Heterogeneity in Blood by Ektacytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. tuscany-diet.net [tuscany-diet.net]

- 10. Luebering–Rapoport pathway - Wikipedia [en.wikipedia.org]

- 11. Red Blood Cell 2,3-Diphosphoglycerate Decreases in Response to a 30 km Time Trial Under Hypoxia in Cyclists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reframeDB [reframedb.org]

- 13. High-Throughput Assay to Screen Small Molecules for Their Ability to Prevent Sickling of Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Etavopivat in 2,3-Diphosphoglycerate Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etavopivat (formerly FT-4202) is an investigational, orally administered small molecule that acts as a selective allosteric activator of the erythrocyte pyruvate (B1213749) kinase (PKR) enzyme.[1][2] Activation of PKR by this compound modulates red blood cell (RBC) metabolism, leading to a significant reduction in 2,3-diphosphoglycerate (2,3-DPG) levels and a concurrent increase in adenosine (B11128) triphosphate (ATP).[3][4] This dual effect is being explored as a novel therapeutic strategy for sickle cell disease (SCD) and other hemoglobinopathies.[5] By decreasing 2,3-DPG, this compound increases hemoglobin's affinity for oxygen, which in the context of SCD, reduces the propensity of hemoglobin S (HbS) to polymerize and cause RBC sickling.[5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key quantitative data from clinical investigations, outlines relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: PKR Activation and its Downstream Effects

This compound's primary mechanism of action is the activation of pyruvate kinase R (PKR), a critical enzyme in the glycolytic pathway within red blood cells.[7][8] PKR catalyzes the final, rate-limiting step of glycolysis, converting phosphoenolpyruvate (B93156) to pyruvate while generating ATP.[8][9] In sickle cell disease, chronic anemia leads to a compensatory increase in 2,3-DPG, a molecule that decreases the oxygen affinity of hemoglobin, thereby promoting oxygen release to the tissues but also exacerbating HbS polymerization and sickling.[7]

This compound's activation of PKR enhances the overall glycolytic flux. This has two major consequences for RBC physiology:

-

Reduction of 2,3-Diphosphoglycerate (2,3-DPG): Increased glycolytic activity downstream of the Rapoport-Luebering shunt leads to a decrease in the concentration of 2,3-DPG.[2][7]

-

Increase of Adenosine Triphosphate (ATP): The direct action of activated PKR leads to higher production of ATP.[3][5]

The reduction in 2,3-DPG is pivotal to the therapeutic hypothesis of this compound. Lower levels of this allosteric effector cause a leftward shift in the oxygen-hemoglobin dissociation curve, meaning that hemoglobin binds to oxygen more tightly.[6][8] This increased hemoglobin-oxygen affinity reduces the concentration of deoxygenated HbS, a prerequisite for its polymerization and the subsequent sickling of red blood cells.[8] The concurrent increase in ATP helps to maintain RBC membrane integrity and deformability.[5]

References

- 1. Multicenter, phase 1 study of this compound (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Latest science on this compound from Novo Nordisk [sciencehub.novonordisk.com]

- 4. This compound Improves Anemia and Hemolysis in Sickle Cell Disease | Cancer Nursing Today [cancernursingtoday.com]

- 5. This compound, a Pyruvate Kinase Activator in Red Blood Cells, for the Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sicklecellanemianews.com [sicklecellanemianews.com]

- 8. ashpublications.org [ashpublications.org]

- 9. Multicenter, phase 1 study of this compound (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

Etavopivat and the Augmentation of Erythrocyte ATP: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etavopivat (formerly FT-4202) is an investigational, orally bioavailable small molecule that acts as a potent and selective allosteric activator of the erythrocyte pyruvate (B1213749) kinase (PKR) enzyme. By enhancing the activity of this crucial glycolytic enzyme, this compound directly addresses the underlying metabolic abnormalities in sickle cell disease (SCD) and other hemolytic anemias. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its impact on intracellular adenosine (B11128) triphosphate (ATP) levels. It includes a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols for relevant biomarker analysis, and visualizations of the core signaling pathway and experimental workflows.

Introduction: The Role of Pyruvate Kinase in Erythrocyte Metabolism

Mature erythrocytes lack mitochondria and are entirely dependent on glycolysis for their energy supply in the form of ATP. This ATP is critical for maintaining ion gradients across the cell membrane, preserving cell shape and deformability, and repairing oxidative damage, all of which are essential for the red blood cell's (RBC) survival and function.[1] Pyruvate kinase (PKR) catalyzes the final, rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, which is coupled with the generation of one molecule of ATP.[2]

In certain pathological states, such as sickle cell disease, erythrocytes exhibit reduced ATP levels.[2] This energy deficit contributes to the pathophysiology of the disease, including increased cell fragility and premature destruction (hemolysis). Concurrently, in response to anemia, there is an increase in the production of 2,3-diphosphoglycerate (2,3-DPG), a molecule that decreases hemoglobin's affinity for oxygen, paradoxically promoting hemoglobin S (HbS) polymerization and RBC sickling.[3]

This compound is designed to directly counter these metabolic defects by activating PKR.[3] This activation is hypothesized to have a multimodal effect:

-

Increased ATP Production: By stimulating the final step of glycolysis, this compound enhances the overall glycolytic flux, leading to a significant increase in ATP synthesis.[4]

-

Decreased 2,3-DPG Levels: The increased conversion of PEP to pyruvate reduces the availability of the upstream glycolytic intermediate 1,3-bisphosphoglycerate, which is the substrate for the Rapoport-Luebering shunt that produces 2,3-DPG.[3]

The net effect is an improvement in RBC health, characterized by increased energy stores and a leftward shift in the oxygen dissociation curve (increased hemoglobin-oxygen affinity), which reduces the likelihood of HbS polymerization and sickling.[4]

Mechanism of Action: The Glycolytic Pathway and this compound's Intervention

This compound's therapeutic effect is centered on its activation of PKR within the erythrocyte glycolytic pathway. The following diagram illustrates this pathway, including the Rapoport-Luebering shunt responsible for 2,3-DPG synthesis, and highlights the point of intervention for this compound.

Quantitative Data from Preclinical and Clinical Studies

The impact of this compound on ATP and 2,3-DPG levels, as well as other key hematological parameters, has been quantified in both preclinical models and human clinical trials.

Preclinical Data

| Species | Dosing | Change in ATP | Change in 2,3-DPG | Reference |

| Non-human Primates | Daily dosing for 5 days | ▲ 38% from baseline | ▼ | [4] |

Clinical Data - Phase 1 (NCT03815695)

This study evaluated this compound in healthy volunteers and patients with Sickle Cell Disease.

Healthy Volunteers:

| Dose | Duration | Change in ATP | Change in 2,3-DPG | Reference |

|---|

| 100-300 mg BID or 400 mg QD | 14 days | ▲ Maximal increase at 8-14 days | ▼ Nearly 60% |[3] |

Patients with Sickle Cell Disease (Open-Label Cohort):

| Dose | Duration | n | Change in ATP | Change in 2,3-DPG | Hemoglobin Increase >1 g/dL | Reference |

|---|

| 400 mg QD | Up to 12 weeks | 15 | ▲ Nearly doubled | ▼ ~30% | 73.3% of patients |[3][5] |

Clinical Data - Phase 2 HIBISCUS Trial (NCT04624659)

This ongoing study further evaluates the efficacy and safety of this compound in patients with Sickle Cell Disease.

| Dose | Duration | n | Hemoglobin Response (>1g/dL increase from baseline at Week 24) | Reference |

| 200 mg QD | 52 weeks | 21 | 38% | |

| 400 mg QD | 52 weeks | 20 | 25% | |

| Placebo | 52 weeks | 19 | 11% |

Experimental Protocols

The following section details the methodologies for the key assays used to quantify the effects of this compound.

Measurement of Intracellular ATP in Erythrocytes

Principle: Intracellular ATP is quantified using a luciferin-luciferase-based bioluminescence assay. The light emitted is directly proportional to the ATP concentration.

Procedure:

-

Sample Preparation: Whole blood is collected in EDTA tubes. Red blood cells are isolated by centrifugation and washed with a buffered saline solution.

-

Cell Lysis: A known number of RBCs are lysed to release their intracellular contents, including ATP. This can be achieved through chemical lysis (e.g., with a detergent-based lysis buffer) or physical methods like freeze-thaw cycles.

-

Deproteinization (Optional but Recommended): To prevent interference from other enzymes, samples can be deproteinized, for instance, by perchloric acid (PCA) precipitation followed by neutralization with potassium hydroxide (B78521) (KOH).

-

ATP Measurement:

-

A luciferin-luciferase reagent is added to a luminometer-compatible plate.

-

The RBC lysate is added to the reagent.

-

The luminometer measures the light output, which is compared to a standard curve generated with known ATP concentrations to determine the ATP level in the sample.

-

Results are typically normalized to the hemoglobin concentration or red blood cell count.

-

Measurement of 2,3-Diphosphoglycerate (2,3-DPG) in Erythrocytes

Principle: This enzymatic assay relies on the conversion of 2,3-DPG to 3-phosphoglycerate (3-PG) by the enzyme 2,3-DPG phosphatase. The subsequent enzymatic reactions are coupled to the oxidation of NADH to NAD+, which is measured as a decrease in absorbance at 340 nm.

Procedure:

-

Sample Preparation: Similar to ATP measurement, RBCs are isolated and washed.

-

Extraction: 2,3-DPG is extracted from the RBCs, often using perchloric acid followed by neutralization.

-

Enzymatic Reaction:

-

The sample extract is added to a reaction mixture containing phosphoglycerate mutase, glyceraldehyde-3-phosphate dehydrogenase, and NADH.

-

The reaction is initiated by the addition of 2,3-DPG phosphatase.

-

The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

-

Quantification: The change in absorbance is proportional to the amount of 2,3-DPG in the sample and is quantified using a standard curve.

Pyruvate Kinase (PKR) Activity Assay

Principle: PKR activity is determined by a coupled enzyme assay. The pyruvate produced by PKR is used by lactate (B86563) dehydrogenase (LDH) to oxidize NADH to NAD+. The rate of NADH disappearance, measured as a decrease in absorbance at 340 nm, is directly proportional to the PKR activity.

Procedure:

-

Lysate Preparation: Washed RBCs are lysed to release PKR.

-

Reaction Mixture: The RBC lysate is added to a reaction buffer containing phosphoenolpyruvate (PEP), adenosine diphosphate (B83284) (ADP), NADH, and an excess of lactate dehydrogenase (LDH).

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the RBC lysate. The decrease in absorbance at 340 nm is measured kinetically over several minutes.

-

Calculation: The rate of absorbance change is used to calculate the enzyme activity, typically expressed in units per gram of hemoglobin (U/g Hb).

Visualizing the Experimental Workflow

The following diagram outlines the typical workflow for analyzing erythrocyte biomarkers in a clinical trial setting for a drug like this compound.

Conclusion

This compound represents a targeted therapeutic approach that addresses the fundamental metabolic dysregulation in erythrocytes characteristic of sickle cell disease and other related disorders. By activating pyruvate kinase, this compound leads to a significant and sustained increase in intracellular ATP levels while concurrently decreasing 2,3-DPG. This dual action is anticipated to improve red blood cell health, reduce hemolysis, and alleviate the clinical manifestations of the disease. The quantitative data from preclinical and clinical studies provide robust evidence for this compound's mechanism of action. The standardized experimental protocols outlined herein are essential for the continued investigation and clinical development of this and other pyruvate kinase activators.

References

- 1. Forma Therapeutics Presents New Phase 1 Data on this compound (formerly referred to as FT-4202) at 26th European Hematology Association Congress - BioSpace [biospace.com]

- 2. ashpublications.org [ashpublications.org]

- 3. sicklecellanemianews.com [sicklecellanemianews.com]

- 4. Original Article [sciencehub.novonordisk.com]

- 5. firstwordpharma.com [firstwordpharma.com]

Etavopivat for Beta-Thalassemia: A Technical Guide to a Novel PKR Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-thalassemia is a hereditary hemoglobinopathy characterized by ineffective erythropoiesis, hemolysis, and chronic anemia. The pathophysiology is rooted in an imbalance of alpha- and beta-globin chain synthesis, leading to oxidative stress and premature red blood cell (RBC) destruction. Etavopivat (formerly FT-4202) is an investigational, orally bioavailable, small-molecule allosteric activator of pyruvate (B1213749) kinase in red blood cells (PKR). By activating PKR, this compound aims to address the underlying metabolic defects in thalassemic RBCs by increasing adenosine (B11128) triphosphate (ATP) levels and decreasing 2,3-diphosphoglycerate (2,3-DPG) levels. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of the available clinical trial landscape for its use in beta-thalassemia, and representative experimental protocols for key biomarker assessments. As of late 2025, detailed quantitative data from the pivotal clinical trials in beta-thalassemia remain highly anticipated.

Introduction to Beta-Thalassemia and the Role of Pyruvate Kinase

Beta-thalassemia is a genetic disorder resulting from reduced or absent synthesis of the beta-globin chains of hemoglobin. This imbalance leads to an excess of alpha-globin chains, which precipitate within red blood cell precursors, causing oxidative damage, ineffective erythropoiesis in the bone marrow, and hemolysis of mature red blood cells in the periphery.[1] The resulting chronic anemia necessitates regular blood transfusions for many patients, leading to iron overload and other complications.

Pyruvate kinase (PK) is a crucial enzyme in the glycolytic pathway, catalyzing the final step of glycolysis: the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate, with the concomitant generation of ATP. In red blood cells, which lack mitochondria, glycolysis is the sole source of ATP. This ATP is vital for maintaining RBC membrane integrity, flexibility, and ion gradients. In beta-thalassemia, the increased oxidative stress and metabolic demands can impair PK activity, leading to decreased ATP production and a shortened RBC lifespan.[2]

This compound: Mechanism of Action

This compound is a potent and selective activator of the red blood cell isoform of pyruvate kinase (PKR).[3] By allosterically binding to PKR, this compound enhances its enzymatic activity. This has a dual effect on RBC metabolism:

-

Increased ATP Production: Enhanced PKR activity leads to a higher rate of glycolysis, resulting in increased production of ATP.[4] This is hypothesized to improve RBC membrane health, deformability, and overall survival.

-

Decreased 2,3-DPG Levels: The activation of PKR shifts the glycolytic pathway towards ATP production, leading to a decrease in the concentration of the upstream metabolite, 2,3-diphosphoglycerate (2,3-DPG).[4] 2,3-DPG is a negative allosteric modulator of hemoglobin's oxygen affinity. By reducing 2,3-DPG levels, this compound increases hemoglobin's affinity for oxygen, which may be beneficial in certain anemic states.

The following diagram illustrates the signaling pathway of PKR activation by this compound.

Clinical Development in Beta-Thalassemia

This compound is being investigated in the Phase 2 GLADIOLUS trial (NCT04987489) for the treatment of sickle cell disease and thalassemia.[5][6] This open-label study includes cohorts for both transfusion-dependent and non-transfusion-dependent beta-thalassemia.[7]

GLADIOLUS Trial Design

The following table summarizes the key aspects of the beta-thalassemia cohorts in the GLADIOLUS trial.[5][7][8]

| Parameter | Transfusion-Dependent Thalassemia (Cohort B) | Non-Transfusion-Dependent Thalassemia (Cohort C) |

| Primary Objective | To evaluate the efficacy of this compound in reducing red blood cell (RBC) transfusion burden. | To evaluate the efficacy of this compound in increasing hemoglobin (Hb) levels. |

| Key Inclusion Criteria | - Documented diagnosis of beta-thalassemia.- Chronically transfused (≥ 6 RBC units in the previous 24 weeks). | - Documented diagnosis of beta-thalassemia.- Hemoglobin ≤ 10 g/dL. |

| Dosage | This compound 400 mg once daily. | This compound 400 mg once daily. |

| Primary Endpoint | Proportion of patients with a ≥ 20% reduction in RBC transfusions over a continuous 12-week period compared to baseline. | Hemoglobin response rate at Week 12 (increase of ≥ 1.0 g/dL from baseline). |

| Secondary Endpoints | - Proportion of patients with ≥ 33% and ≥ 50% reduction in transfusions.- Change in pre-transfusion Hb levels.- Change in markers of hemolysis and erythropoiesis. | - Hemoglobin response rate at Weeks 24 and 48.- Change from baseline in Hb over time.- Change in markers of hemolysis and erythropoiesis. |

Quantitative Data

As of the time of this writing, detailed quantitative results from the beta-thalassemia cohorts of the GLADIOLUS trial have not been publicly presented or published. Data from the HIBISCUS trial in sickle cell disease have shown that this compound can increase hemoglobin levels and reduce markers of hemolysis.[9] While this provides proof-of-concept for the mechanism of action, these results cannot be directly extrapolated to the beta-thalassemia population.

Experimental Protocols

The following are representative protocols for the key biomarkers assessed in clinical trials of novel therapies for beta-thalassemia. It is important to note that these are generalized methodologies and may not reflect the exact protocols used in the GLADIOLUS trial.

Measurement of Red Blood Cell ATP Levels

Principle: ATP levels in RBC lysates can be quantified using a luciferin-luciferase-based bioluminescence assay. The light emitted is directly proportional to the ATP concentration.

Methodology:

-

Sample Collection and Preparation: Whole blood is collected in EDTA tubes. RBCs are separated by centrifugation and washed with a buffered saline solution.

-

Lysis: A known number of RBCs are lysed to release intracellular ATP.

-

Assay: The lysate is mixed with a reagent containing luciferase and D-luciferin.

-

Detection: The luminescence is measured using a luminometer.

-

Quantification: ATP concentration is determined by comparing the luminescence of the sample to a standard curve generated with known ATP concentrations. Results are typically normalized to hemoglobin concentration or RBC count.[10][11]

Measurement of Red Blood Cell 2,3-Diphosphoglycerate (2,3-DPG) Levels

Principle: 2,3-DPG levels can be measured using an enzymatic assay coupled to a change in NADH absorbance.

Methodology:

-

Sample Preparation: RBCs are isolated and lysed as described for ATP measurement.

-

Enzymatic Reaction: The lysate is incubated with a reagent mixture containing phosphoglycerate mutase, enolase, pyruvate kinase, and lactate (B86563) dehydrogenase. In this series of reactions, 2,3-DPG is converted to lactate, with the concomitant oxidation of NADH to NAD+.

-

Detection: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is measured spectrophotometrically.

-

Quantification: The change in absorbance is proportional to the initial concentration of 2,3-DPG and is quantified against a standard curve.[3]

Assessment of Hemolysis Markers

Principle: Hemolysis is assessed by measuring the levels of intracellular components of RBCs in the plasma, as well as other indirect markers.

Methodology:

-

Lactate Dehydrogenase (LDH): Measured in plasma using a standardized clinical chemistry analyzer. Elevated LDH is an indicator of cell damage and lysis.

-

Indirect Bilirubin (B190676): Measured in serum as part of a standard liver function panel. Increased indirect bilirubin reflects the breakdown of heme from hemoglobin.

-

Haptoglobin: Measured in serum. Haptoglobin binds to free hemoglobin in the plasma, and its levels decrease during active hemolysis as it is cleared from circulation.

-

Reticulocyte Count: Measured by an automated hematology analyzer. An elevated reticulocyte count indicates increased RBC production by the bone marrow to compensate for premature destruction.

The following diagram illustrates a generalized experimental workflow for assessing these key biomarkers.

Logical Relationships and Therapeutic Potential

The therapeutic rationale for this compound in beta-thalassemia is based on a logical cascade of effects stemming from its primary mechanism of action. The following diagram illustrates these relationships.

Conclusion and Future Directions

This compound represents a promising, targeted therapeutic approach for beta-thalassemia by addressing the underlying metabolic defects in red blood cells. Its mechanism of action, centered on the activation of PKR, is expected to improve RBC health and survival, thereby ameliorating anemia and reducing the need for transfusions. The ongoing GLADIOLUS Phase 2 trial is a critical step in evaluating the clinical efficacy and safety of this novel agent in patients with both transfusion-dependent and non-transfusion-dependent beta-thalassemia. The eagerly awaited results from this study will provide crucial insights into the potential of this compound to become a valuable treatment option for this patient population. Future research will likely focus on long-term safety and efficacy, its role in combination with other therapies, and its impact on iron overload and other comorbidities associated with beta-thalassemia.

References

- 1. Hemolysis area: A new parameter of erythrocyte osmotic fragility for screening of thalassemia trait - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using Blood Group Genotyping to Predict Hemolysis in Patients With β-Thalassemia Major With Frequent Transfusions: Protocol for a Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Erythrocyte 2,3-diphosphoglycerate with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. A Study of this compound in Patients With Thalassemia or Sickle Cell Disease [ctv.veeva.com]

- 6. JMIR Research Protocols - Using Blood Group Genotyping to Predict Hemolysis in Patients With β-Thalassemia Major With Frequent Transfusions: Protocol for a Cross-Sectional Study [researchprotocols.org]

- 7. P-055: TRIAL IN PROGRESS: A PHASE 2, OPEN-LABEL STUDY EVALUATING THE SAFETY AND EFFICACY OF THE ERYTHROCYTE PYRUVATE KINASE ACTIVATOR this compound IN PATIENTS WITH THALASSEMIA OR SICKLE CELL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. Paper: this compound Reduces Incidence of Vaso-Occlusive Crises in Patients with Sickle Cell Disease: HIBISCUS Trial Phase 2 Results through 52 Weeks [ash.confex.com]

- 10. isom.ca [isom.ca]

- 11. Measurement of red blood cell adenosine nucleotides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Results for Etavopivat (FT-4202): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the early-phase clinical trial results for etavopivat (FT-4202), an investigational, first-in-class, oral, once-daily, selective allosteric activator of erythrocyte pyruvate (B1213749) kinase-R (PKR). This compound is being developed as a potential disease-modifying therapy for sickle cell disease (SCD). This document compiles and presents quantitative data from the Phase 1 clinical trial (NCT03815695), details the experimental protocols for key assays, and visualizes the underlying signaling pathway and clinical trial workflow.

Core Mechanism of Action

This compound is a small-molecule activator of PKR, a crucial enzyme in the red blood cell (RBC) glycolytic pathway.[1][2] By allosterically activating PKR, this compound enhances the conversion of phosphoenolpyruvate (B93156) to pyruvate, which has two primary downstream effects beneficial for SCD pathophysiology:

-

Increased Adenosine Triphosphate (ATP) Production: Enhanced glycolytic flux leads to a significant increase in ATP levels.[2][3] ATP is the primary energy source for RBCs, essential for maintaining membrane integrity, flexibility, and ion pump function.[2] Increased ATP is believed to improve overall RBC health and survival, thereby reducing hemolysis.[4][5]

-

Decreased 2,3-Diphosphoglycerate (2,3-DPG) Levels: The activation of PKR reduces the concentration of the upstream metabolite 2,3-DPG.[2][3] 2,3-DPG is a negative allosteric modulator of hemoglobin's oxygen affinity. By lowering 2,3-DPG levels, this compound increases the oxygen affinity of both normal hemoglobin and sickle hemoglobin (HbS).[1][2] This stabilization of the oxygenated form of HbS reduces the likelihood of deoxygenation-induced polymerization, the primary driver of RBC sickling.[1]

These dual effects on ATP and 2,3-DPG are anticipated to improve RBC health, decrease hemolysis and sickling, and consequently increase total hemoglobin levels and reduce the frequency of vaso-occlusive crises (VOCs).[3][4]

References

- 1. Multicenter, phase 1 study of this compound (FT-4202) treatment for up to 12 weeks in patients with sickle cell disease. [escholarship.org]

- 2. P-055: TRIAL IN PROGRESS: A PHASE 2, OPEN-LABEL STUDY EVALUATING THE SAFETY AND EFFICACY OF THE ERYTHROCYTE PYRUVATE KINASE ACTIVATOR this compound IN PATIENTS WITH THALASSEMIA OR SICKLE CELL DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Forma Therapeutics Announces Four Oral and Poster Presentations on FT-4202 in Sickle Cell Disease at Upcoming 2020 ASH Virtual Annual Meeting [businesswire.com]

The Pharmacodynamics of Etavopivat: A Technical Overview for Researchers

An in-depth guide to the mechanism of action, experimental evaluation, and pharmacodynamic effects of the novel pyruvate (B1213749) kinase activator, Etavopivat, in healthy volunteers.

This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, an investigational oral, small-molecule activator of the erythrocyte pyruvate kinase (PKR) enzyme. Designed for researchers, scientists, and drug development professionals, this document synthesizes publicly available data from the first-in-human, Phase 1 clinical trial (NCT03815695) in healthy adult subjects.[1][2][3] The guide details the drug's mechanism of action, summarizes its pharmacodynamic effects on key biomarkers, outlines the experimental protocols used in its evaluation, and presents visual representations of relevant pathways and workflows.

Introduction to this compound and its Mechanism of Action

This compound (formerly FT-4202) is a selective allosteric activator of the red blood cell isozyme of pyruvate kinase (PKR).[1][4] PKR is a critical enzyme in the glycolytic pathway, catalyzing the final step of glycolysis: the conversion of phosphoenolpyruvate (B93156) to pyruvate, which is coupled with the production of adenosine (B11128) triphosphate (ATP). In red blood cells (RBCs), this pathway is central to energy metabolism and the regulation of hemoglobin-oxygen affinity.

The therapeutic rationale for this compound in hemoglobinopathies, such as sickle cell disease, is based on its dual mechanism of action. By activating PKR, this compound is designed to:

-

Increase ATP Levels: Enhanced PKR activity leads to increased ATP production. ATP is vital for maintaining RBC membrane integrity, flexibility, and overall health.[5]

-

Decrease 2,3-Diphosphoglycerate (2,3-DPG) Levels: The activation of PKR shifts the glycolytic pathway, resulting in a decrease in the concentration of 2,3-DPG.[5] 2,3-DPG is a negative allosteric modulator of hemoglobin, meaning it reduces hemoglobin's affinity for oxygen. By lowering 2,3-DPG levels, this compound increases hemoglobin-oxygen affinity.[5]

This dual action is hypothesized to improve RBC function and survival, and in the context of sickle cell disease, to reduce the propensity for hemoglobin S polymerization and subsequent sickling of red blood cells.[5]

Pharmacodynamic Effects in Healthy Volunteers

The Phase 1 clinical trial (NCT03815695) evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound in 90 healthy adult subjects across single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[1][2][3] The study demonstrated clear proof-of-mechanism for this compound.

Quantitative Pharmacodynamic Data

While specific mean and standard deviation values from the healthy volunteer cohorts are not publicly available in tabular format, the published data indicates dose-dependent and sustained pharmacodynamic effects. The following tables summarize the reported qualitative and percentage changes in key biomarkers.

Table 1: Summary of Pharmacodynamic Effects of this compound in Healthy Volunteers (Single Ascending Dose Cohorts)

| Pharmacodynamic Marker | Dose Range | Observed Effect | Onset and Duration |

| 2,3-Diphosphoglycerate (2,3-DPG) | 200 mg - 1000 mg | Dose-dependent decrease | Maximal decrease observed ~24 hours post-dose |

| Adenosine Triphosphate (ATP) | 200 mg - 1000 mg | Not significantly changed after a single dose | - |

| Hemoglobin-Oxygen Affinity (P50) | 200 mg - 1000 mg | Dose-dependent decrease (increase in affinity) | Correlated with the reduction in 2,3-DPG |

Note: This table is a qualitative summary based on graphical representations in the cited literature. Specific numerical values are not available.

Table 2: Summary of Pharmacodynamic Effects of this compound in Healthy Volunteers (Multiple Ascending Dose - 14 Days)

| Pharmacodynamic Marker | Dosing Regimen | Observed Effect | Onset and Duration |

| 2,3-Diphosphoglycerate (2,3-DPG) | 100 mg QD, 300 mg QD, 400 mg QD, 600 mg QD | Sustained, dose-dependent decrease. A daily dose of ≥400 mg achieved the maximal response. | Effects were sustained for >1 day following the last dose. |

| Adenosine Triphosphate (ATP) | 100 mg QD, 300 mg QD, 400 mg QD, 600 mg QD | Sustained increase. A daily dose of ≥150 mg achieved the maximal response. | Maximal increase observed between days 8 and 14; sustained for >3 days following the last dose. |

| Hemoglobin-Oxygen Affinity (P50) | 100 mg QD, 300 mg QD, 400 mg QD, 600 mg QD | Sustained decrease (increase in affinity) | Correlated with the reduction in 2,3-DPG. |

Note: This table is a qualitative summary based on graphical representations and statements in the cited literature.[1] Specific numerical values are not available.

Experimental Protocols

The following sections detail the methodologies employed in the Phase 1 clinical trial to assess the pharmacodynamics of this compound.

Study Design (NCT03815695)

The study was a randomized, placebo-controlled, double-blind, first-in-human trial consisting of single and multiple ascending dose cohorts in healthy volunteers.

-

Single Ascending Dose (SAD) Cohorts: Healthy subjects were randomized (6 active: 2 placebo) to receive a single oral dose of this compound, with dose escalation in subsequent cohorts.[6]

-

Multiple Ascending Dose (MAD) Cohorts: Healthy subjects were randomized (9 active: 3 placebo) to receive daily oral doses of this compound for 14 consecutive days.[6]

-

Pharmacodynamic Assessments: Blood samples for the measurement of 2,3-DPG, ATP, and P50 were collected at pre-specified time points before and after drug administration to evaluate the onset, magnitude, and duration of the pharmacodynamic effects.

References

- 1. Safety, Pharmacokinetics, and Pharmacodynamics of this compound (FT‐4202), an Allosteric Activator of Pyruvate Kinase‐R, in Healthy Adults: A Randomized, Placebo‐Controlled, Double‐Blind, First‐in‐Human Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, Pharmacokinetics, and Pharmacodynamics of this compound (FT-4202), an Allosteric Activator of Pyruvate Kinase-R, in Healthy Adults: A Randomized, Placebo-Controlled, Double-Blind, First-in-Human Phase 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Original Article [sciencehub.novonordisk.com]

- 4. ashpublications.org [ashpublications.org]

- 5. Forma Therapeutics Presents Safety, Pharmacokinetic and Pharmacodynamic Data from Phase 1 Clinical Trial for Investigational Agent FT-4202 in Patients with Sickle Cell Disease - BioSpace [biospace.com]

- 6. S109: ACTIVATION OF PYRUVATE KINASE-R WITH this compound (FT-4202) IS WELL TOLERATED, IMPROVES ANEMIA, AND DECREASES INTRAVASCULAR HEMOLYSIS IN PATIENTS WITH SICKLE CELL DISEASE TREATED FOR UP TO 12 WEEKS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Measuring P50 in Etavopivat-Treated Blood Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction